molecular formula C13H16ClN3 B2620409 {[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine CAS No. 1292691-62-3

{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine

Cat. No. B2620409
CAS RN: 1292691-62-3
M. Wt: 249.74
InChI Key: ODUFXDRCGJMDFI-UHFFFAOYSA-N
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Description

“{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine” is a complex organic compound. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The compound also has a chlorophenyl group, a dimethyl group, and an amine group .


Molecular Structure Analysis

The molecular structure of “this compound” is quite complex. It includes a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The compound also contains a chlorophenyl group, a dimethyl group, and an amine group .

Mechanism of Action

The mode of action of such compounds typically involves binding to a specific target, such as a protein or enzyme, and altering its function. This can lead to changes in biochemical pathways within the cell, affecting processes such as signal transduction, gene expression, or metabolic reactions .

Pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted in the body, can greatly influence its bioavailability and efficacy. Factors such as the compound’s solubility, stability, and ability to cross cell membranes can all affect its pharmacokinetic properties .

The result of the compound’s action will depend on its specific mode of action and the biochemical pathways it affects. This could range from inhibiting the growth of cancer cells in the case of anticancer activity, to reducing inflammation in the case of anti-inflammatory activity .

Finally, the action environment, or the conditions under which the compound is used, can also influence its action, efficacy, and stability. Factors such as temperature, pH, and the presence of other substances can all affect how the compound behaves .

properties

IUPAC Name

1-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-9-13(8-15-3)10(2)17(16-9)12-6-4-11(14)5-7-12/h4-7,15H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUFXDRCGJMDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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